molecular formula C26H38O2S2 B13169772 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione

1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione

Cat. No.: B13169772
M. Wt: 446.7 g/mol
InChI Key: WETRHJIPQQMKKF-UHFFFAOYSA-N
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Description

1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings substituted with 2-ethylhexyl groups, connected by an ethane-1,2-dione bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione typically involves the following steps:

    Formation of Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution with 2-Ethylhexyl Groups: The thiophene rings are then substituted with 2-ethylhexyl groups through alkylation reactions.

    Formation of Ethane-1,2-dione Bridge: The final step involves the coupling of the substituted thiophene rings with an ethane-1,2-dione moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the thiophene rings.

Scientific Research Applications

1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has a similar thiophene-based structure but includes a benzo[1,2-b:4,5-b’]dithiophene core.

    2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with trimethylstannyl groups.

Uniqueness

1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione is unique due to its specific substitution pattern and the presence of the ethane-1,2-dione bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.

Properties

Molecular Formula

C26H38O2S2

Molecular Weight

446.7 g/mol

IUPAC Name

1,2-bis[5-(2-ethylhexyl)thiophen-2-yl]ethane-1,2-dione

InChI

InChI=1S/C26H38O2S2/c1-5-9-11-19(7-3)17-21-13-15-23(29-21)25(27)26(28)24-16-14-22(30-24)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

WETRHJIPQQMKKF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C(=O)C(=O)C2=CC=C(S2)CC(CC)CCCC

Origin of Product

United States

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